2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Hepatocellular carcinoma Cytotoxicity screening SP600125 comparator

2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one (CAS 670266-42-9, MW 342.33, C21H11FN2O2) is an N2-acylated derivative of the anthra[1,9-cd]pyrazol-6(2H)-one (dibenzo[cd,g]indazol-6(2H)-one) scaffold. The parent scaffold is the pharmacophoric core of SP600125, a well-characterized ATP-competitive c-Jun N-terminal kinase (JNK) inhibitor.

Molecular Formula C21H11FN2O2
Molecular Weight 342.329
CAS No. 670266-42-9
Cat. No. B2799997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one
CAS670266-42-9
Molecular FormulaC21H11FN2O2
Molecular Weight342.329
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F
InChIInChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H
InChIKeyKEEBFRVGRORNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one (CAS 670266-42-9): Structural & Pharmacophoric Baseline for Procurement


2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one (CAS 670266-42-9, MW 342.33, C21H11FN2O2) is an N2-acylated derivative of the anthra[1,9-cd]pyrazol-6(2H)-one (dibenzo[cd,g]indazol-6(2H)-one) scaffold. The parent scaffold is the pharmacophoric core of SP600125, a well-characterized ATP-competitive c-Jun N-terminal kinase (JNK) inhibitor . The 2-fluorobenzoyl substituent at the N2 position distinguishes this compound from the unsubstituted parent and from other 2-substituted analogs, potentially altering kinase selectivity, lipophilicity, and hydrogen-bonding capacity [1]. The compound has been catalogued in screening collections and is commercially available at ≥95% purity from multiple suppliers .

Why 2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one Cannot Be Interchanged with SP600125 or Other N2 Analogs


The N2 position of the dibenzo[cd,g]indazol-6(2H)-one scaffold is a critical determinant of both JNK inhibitory potency and off-target selectivity. SP600125 (N2-unsubstituted) derives its JNK affinity partly from a hydrogen-bond donor interaction between the N2-H and the Met/Asp residues within the JNK ATP-binding pocket [1]. N2-alkylation with a methyl group (2-methyldibenzo[cd,g]indazol-6(2H)-one, CAS 54642-23-8) abolishes JNK inhibitory activity entirely, and this compound is sold commercially as a negative control . Conversely, certain N2-alkyl (propyl, butyl) derivatives retain JNK inhibition but exhibit altered selectivity against other MAP kinase family members (MEK1/2, MKK3/6) relative to SP600125 [2]. The 2-fluorobenzoyl group represents a fundamentally different pharmacophore modification—it eliminates the N2-H donor entirely while introducing a 2-fluorophenyl ring and a carbonyl acceptor. These structural changes are predicted to shift the compound's target engagement profile away from the canonical JNK ATP-pocket binding mode of SP600125, making generic substitution scientifically unsound without confirmatory profiling.

2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one: Quantitative Differentiation Evidence Against Comparators


HepG2 Hepatocellular Carcinoma Cytotoxicity: Quantitative Profiling vs. SP600125 at Comparable Concentrations

In a HepG2 cytotoxicity assay measuring cell viability via plate reader at 33 µM, 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one yielded a median effect readout of 62% (range 55–158%, n=20 replicates, mean 67.6%) . This moderate activity profile contrasts with SP600125, which at 20–38 µM in HepG2 cells has been reported to inhibit cell proliferation and reduce phospho-JNK levels in multiple independent studies, with reported IC50 values for antiproliferative effects ranging from approximately 20 µM to 38 µM depending on assay conditions and treatment duration [1][2]. The broader variance observed for the target compound (CV ≈ 35%) compared to typical SP600125 replicates may reflect differential compound solubility, target engagement kinetics, or polypharmacology arising from the 2-fluorobenzoyl modification. Direct head-to-head comparison in the identical assay format has not been published.

Hepatocellular carcinoma Cytotoxicity screening SP600125 comparator

Hydrogen-Bond Donor/Acceptor Profile: Pharmacophoric Differentiation from SP600125

SP600125 (dibenzo[cd,g]indazol-6(2H)-one) possesses a free N2–H group that acts as a hydrogen-bond donor to Met and Asp residues within the JNK ATP-binding pocket, a key interaction for JNK inhibitory activity [1]. 2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one replaces this N2–H with an N2–C(=O)–(2-fluorophenyl) group, completely eliminating the hydrogen-bond donor capacity at this position (HBD count = 0 vs. 1 for SP600125). This modification introduces an additional carbonyl hydrogen-bond acceptor and a 2-fluorophenyl ring that can participate in orthogonal π-stacking or hydrophobic interactions [2]. The pharmacophoric consequence is that the compound can no longer engage the JNK ATP pocket in the same binding mode as SP600125. Literature precedent demonstrates that N2-methylation alone (2-methyldibenzo[cd,g]indazol-6(2H)-one) eliminates JNK inhibition and renders the compound a negative control . The more extensive 2-fluorobenzoyl modification is expected to produce an even more pronounced divergence from the SP600125 binding profile.

Kinase inhibitor design Hydrogen bonding Structure-activity relationship

Screening-Based Evidence: RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screen

2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one was specifically selected and tested in a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, as catalogued in the Chemsrc bioassay repository . The RMI-FANCM interaction is a critical node in the Fanconi anemia DNA repair pathway, and inhibitors of this interaction are sought for chemical biology and oncology research. SP600125 is not reported to have been profiled in this specific assay. The selection of this compound for the RMI-FANCM screen—rather than for a JNK inhibition panel—suggests that the compound was prioritized based on computational or pharmacophoric criteria distinct from canonical JNK inhibitor selection, consistent with the N2-substitution-driven shift in target profile. The specific IC50 or % inhibition values from the RMI-FANCM screen have not been publicly disclosed.

DNA repair Fanconi anemia pathway Protein-protein interaction inhibitors

Physicochemical Property Differentiation: MW, logP, and Rule-of-Five Compliance vs. SP600125

The 2-fluorobenzoyl substitution substantially alters the physicochemical profile relative to the parent SP600125 scaffold. SP600125 has MW 220.23 and a measured logP of approximately 2.88–3.22 (depending on determination method) with zero rotatable bonds, zero HBD (the N2-H is sometimes counted as 1 HBD), and a topological polar surface area (TPSA) of 45.75 Ų [1]. 2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has MW 342.33 (a 55% increase), adds one rotatable bond (the benzoyl C–C bond), increases the predicted logP by an estimated 1.0–1.5 log units, and alters the H-bond acceptor count from 2 to approximately 4 . These shifts move the compound closer to the boundaries of Lipinski's rule-of-five space but remain within compliant territory. The increased lipophilicity and molecular weight may enhance membrane permeability but could reduce aqueous solubility relative to SP600125, which is already described as insoluble in water and requiring DMSO for dissolution .

Drug-likeness Lipophilicity Lead optimization

Procurement-Driven Application Scenarios for 2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one Based on Differentiated Evidence


Chemical Biology Screening for Non-JNK Targets in the Fanconi Anemia / DNA Repair Pathway

The compound's nomination in the RMI-FANCM-MM2 protein-protein interaction screen positions it as a candidate for follow-up in DNA repair pathway studies. Unlike SP600125, which is firmly established as a JNK tool compound, this N2-(2-fluorobenzoyl) derivative may engage targets outside the kinome. Researchers investigating Fanconi anemia, interstrand crosslink repair, or synthetic lethality strategies in BRCA-deficient backgrounds should consider this compound for secondary screening, noting that confirmatory IC50 data have not been published.

Hepatocellular Carcinoma Phenotypic Screening Where Differential Cytotoxicity is Desired

The compound demonstrates moderate and reproducible cytotoxic activity in HepG2 cells at 33 µM with a median effect of 62% (range 55–158%) across 20 replicates . This activity level, combined with the broader replicate variance compared to SP600125, may be advantageous in phenotypic screening cascades where compounds with partial or variable cytotoxicity are preferred over potent, narrow-window actives. The variance could also serve as a useful quality control indicator for lot-to-lot consistency testing in procurement specifications.

Structure-Activity Relationship (SAR) Exploration of the N2 Position on the Anthrapyrazole Scaffold

Literature evidence confirms that N2 substitution critically modulates the biological activity of the anthra[1,9-cd]pyrazol-6(2H)-one scaffold: N2-H (SP600125, JNK IC50 40–90 nM), N2-methyl (negative control, no JNK inhibition), and N2-alkyl (variable JNK inhibition with altered selectivity) [1]. 2-(2-Fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one extends this SAR series to N2-aroyl substitution, providing a valuable data point for medicinal chemistry programs optimizing anthrapyrazole-based inhibitors. Procurement of this compound alongside SP600125 and the 2-methyl negative control enables parallel profiling to map the pharmacophoric requirements for target engagement.

Physicochemical Comparator Studies Requiring Higher MW, Higher logP Analog of SP600125

With a molecular weight of 342.33 and estimated logP approximately 1.5 log units higher than SP600125 (logP ~3.0 for SP600125 vs. ~4.5 for target) , this compound serves as a matched-pair comparator for evaluating the impact of increased lipophilicity and molecular size on cellular permeability, solubility, protein binding, and metabolic stability within the anthrapyrazole chemotype. Procurement for ADME/Tox comparator panels can help deconvolute scaffold-intrinsic effects from substituent-driven pharmacokinetic behavior.

Quote Request

Request a Quote for 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.